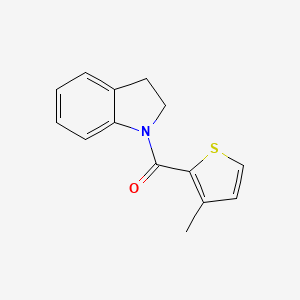
2,3-Dihydroindol-1-yl-(3-methylthiophen-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydroindol-1-yl-(3-methylthiophen-2-yl)methanone, also known as JWH-018, is a synthetic cannabinoid that has gained popularity as a recreational drug. However, it also has scientific research applications, particularly in the field of neuroscience.
Mecanismo De Acción
2,3-Dihydroindol-1-yl-(3-methylthiophen-2-yl)methanone binds to cannabinoid receptors CB1 and CB2, which are G protein-coupled receptors that are involved in the modulation of various physiological processes. Activation of these receptors by 2,3-Dihydroindol-1-yl-(3-methylthiophen-2-yl)methanone leads to the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase pathways. This results in the modulation of ion channels, neurotransmitter release, and gene expression.
Biochemical and physiological effects:
2,3-Dihydroindol-1-yl-(3-methylthiophen-2-yl)methanone has been found to have several biochemical and physiological effects, including the modulation of pain perception, appetite, and mood. It has also been found to affect the release of neurotransmitters such as dopamine, serotonin, and glutamate. 2,3-Dihydroindol-1-yl-(3-methylthiophen-2-yl)methanone has been shown to produce behavioral effects such as increased locomotor activity, decreased anxiety, and altered social behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,3-Dihydroindol-1-yl-(3-methylthiophen-2-yl)methanone in lab experiments is its potency and selectivity for cannabinoid receptors CB1 and CB2. This allows for the investigation of specific physiological processes that are mediated by these receptors. However, one limitation of using 2,3-Dihydroindol-1-yl-(3-methylthiophen-2-yl)methanone is its potential for abuse and dependence, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 2,3-Dihydroindol-1-yl-(3-methylthiophen-2-yl)methanone, including the investigation of its effects on neuronal development, synaptic plasticity, and neurodegenerative diseases. Additionally, the development of selective agonists and antagonists for cannabinoid receptors may lead to the development of new therapeutic agents for various disorders. Finally, the investigation of the pharmacokinetics and pharmacodynamics of 2,3-Dihydroindol-1-yl-(3-methylthiophen-2-yl)methanone may provide insights into its potential for abuse and dependence.
Métodos De Síntesis
2,3-Dihydroindol-1-yl-(3-methylthiophen-2-yl)methanone is synthesized by reacting 1-pentyl-3-(1-naphthoyl)indole with thionyl chloride and dimethylformamide in the presence of anhydrous aluminum chloride. This reaction yields 2,3-Dihydroindol-1-yl-(3-methylthiophen-2-yl)methanone as a white powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
2,3-Dihydroindol-1-yl-(3-methylthiophen-2-yl)methanone has been used in scientific research to investigate the endocannabinoid system, which is involved in regulating various physiological processes such as pain, appetite, and mood. It has been found to bind to and activate cannabinoid receptors CB1 and CB2, which are located in the brain and other organs of the body. 2,3-Dihydroindol-1-yl-(3-methylthiophen-2-yl)methanone has been used to study the effects of cannabinoid receptor activation on neuronal activity, synaptic plasticity, and behavior.
Propiedades
IUPAC Name |
2,3-dihydroindol-1-yl-(3-methylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NOS/c1-10-7-9-17-13(10)14(16)15-8-6-11-4-2-3-5-12(11)15/h2-5,7,9H,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLPFGBABVCXEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydroindol-1-yl-(3-methylthiophen-2-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7474974.png)

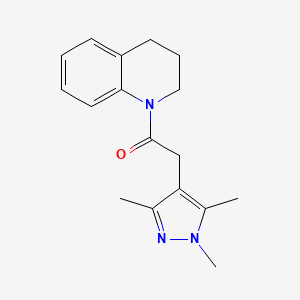

![N-[[4-(azetidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7475016.png)

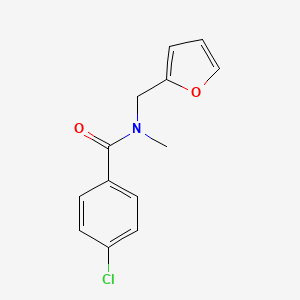

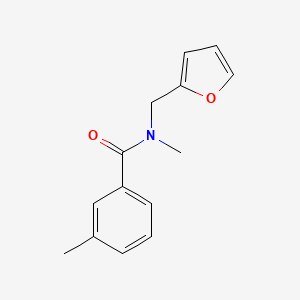
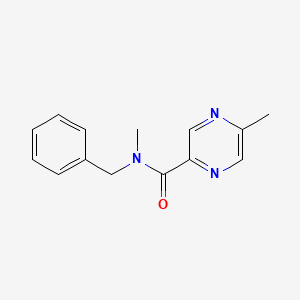
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7475060.png)

